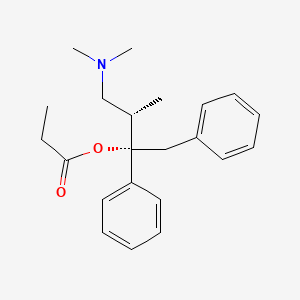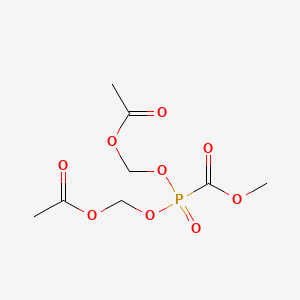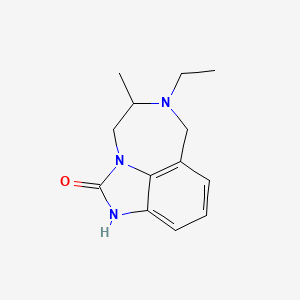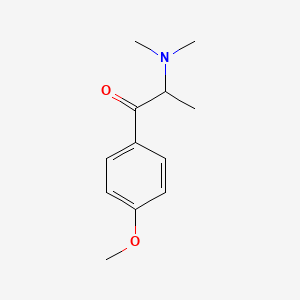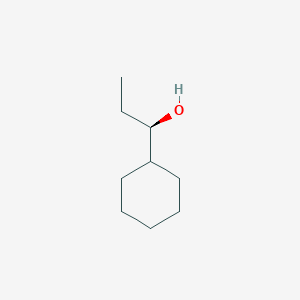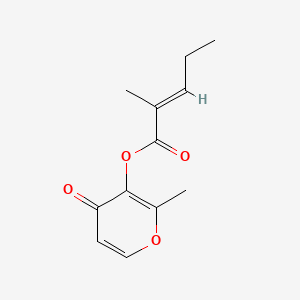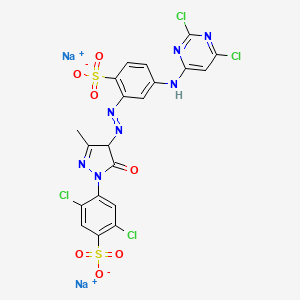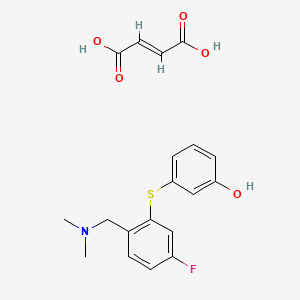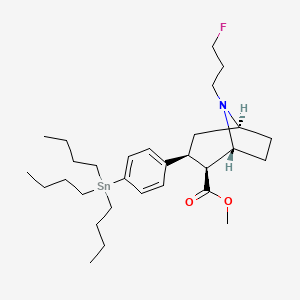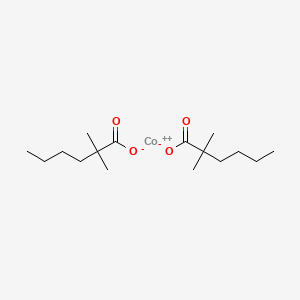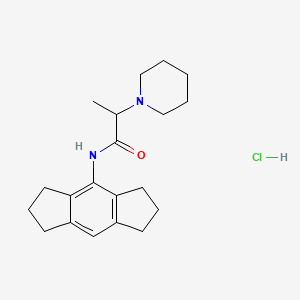
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is a complex organic compound that belongs to the naphthoquinone family This compound is known for its unique structure, which includes a naphthalenedione core with a hydroxy group and a glucopyranosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves multiple steps. One common method starts with the preparation of 1,4-naphthoquinone, which is then hydroxylated to form 5-hydroxy-1,4-naphthoquinone. The final step involves the glycosylation of the hydroxy group with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also targets specific enzymes and proteins, disrupting their normal function and leading to cell death.
類似化合物との比較
Similar Compounds
Juglone (5-Hydroxy-1,4-naphthalenedione): A naturally occurring naphthoquinone with similar biological activities.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with applications in dyeing and medicine.
Phthiocol (2-Hydroxy-3-methyl-1,4-naphthoquinone): Known for its antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is unique due to its glycosylated structure, which enhances its solubility and bioavailability. This structural feature distinguishes it from other naphthoquinones and contributes to its diverse range of applications.
特性
CAS番号 |
111364-60-4 |
|---|---|
分子式 |
C24H24O13 |
分子量 |
520.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)19-14(20(17)31)6-5-7-15(19)29/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1 |
InChIキー |
NDLVJKROXRAOQG-REXJZNOJSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C=CC=C3O)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


